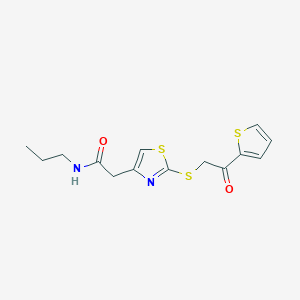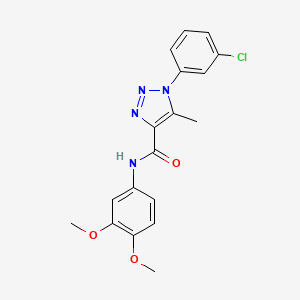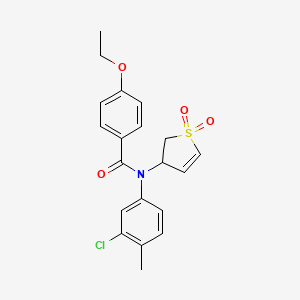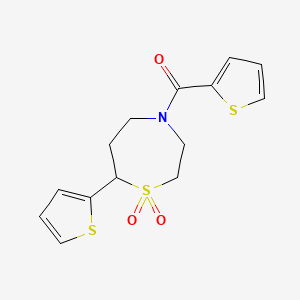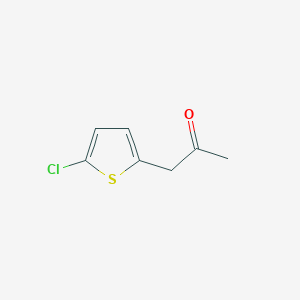
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a tetrahydronaphthalen-1-yl group (a polycyclic aromatic hydrocarbon derived from naphthalene) which is substituted with a hydroxy and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The tetrahydronaphthalen-1-yl group is a bicyclic system, which would contribute to the rigidity of the molecule . The presence of the furan ring, a heterocyclic aromatic ring, could potentially have implications for the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the hydroxy and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
This compound and its derivatives have been studied for their binding affinities to sigma receptors, which are implicated in several biological processes including tumor proliferation. Derivatives of the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) group have shown significant sigma(1) receptor affinity and selectivity, offering a promising perspective in tumor research and therapy. The antiproliferative activity in rat C6 glioma cells suggests potential anti-cancer properties (Berardi et al., 2005).
Synthetic Investigations and Chemical Reactivity
Studies on the synthesis and reactivity of furan-2-carboxamide derivatives have contributed to the development of new synthetic methodologies and the exploration of their chemical properties. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride has provided insights into the reactivity of these compounds, facilitating the production of complex heterocyclic structures (Aleksandrov & El’chaninov, 2017).
Solid State NMR and X-Ray Crystallography
The investigation of solid-state disorder in tetrahydronaphthalene derivatives has been enhanced through solid-state NMR and single-crystal X-ray diffraction studies. This research provides valuable data on the dynamic disorder within these compounds, contributing to our understanding of their structural properties (Facey et al., 1996).
Polyketide Biosynthesis
Research into the biosynthesis of polyketides from desert endophytic fungi has identified new polyketides with structural similarities to tetrahydronaphthalene derivatives. This work sheds light on the biosynthetic pathways of secondary metabolites and their potential applications in drug discovery (Li et al., 2018).
Development of PET Radiotracers
Analogues of the compound, designed with reduced lipophilicity for potential use as PET radiotracers, have been studied for their sigma receptor binding affinities. These studies aim to develop effective diagnostic tools for oncology, highlighting the compound’s utility in medical imaging (Abate et al., 2011).
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMYKWJZCABPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)
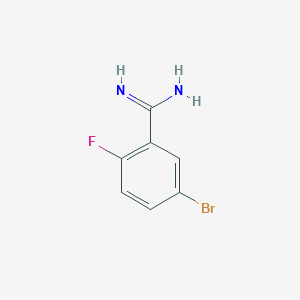

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)
![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
